molecular formula C10H6BrF2NO2 B1449416 Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1806060-78-5

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No. B1449416
M. Wt: 290.06 g/mol
InChI Key: WANOUUSLLJMDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 299.07 g/mol and a melting point of 74-76°C. It is a useful reagent for synthesis of various compounds and is used in biochemical and physiological studies.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent for synthesis of various compounds, such as 5-amino-4-cyano-3-methylbenzoic acid, which is used in the synthesis of various pharmaceuticals. It has also been used in biochemical and physiological studies, such as the study of the effect of the compound on the growth of a variety of bacteria.

Mechanism Of Action

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate has been found to inhibit the growth of a variety of bacteria. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of the enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids.

Biochemical And Physiological Effects

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate has been found to inhibit the growth of a variety of bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. It has also been found to be active against fungi, such as Candida albicans and Aspergillus niger. In addition, it has been found to have anti-inflammatory and anti-nociceptive effects in animal models.

Advantages And Limitations For Lab Experiments

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate is a useful reagent for synthesis of various compounds and is used in biochemical and physiological studies. The main advantages of using this compound in lab experiments include its low cost, easy availability, and low toxicity. However, there are some limitations, such as the fact that it is a volatile compound and can easily evaporate if not handled properly.

Future Directions

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate has a variety of potential future applications. These include further research into its anti-inflammatory and anti-nociceptive effects; its potential use as an antimicrobial agent; its potential use as a pesticide; its potential use as a food preservative; its potential use as a drug delivery system; and its potential use in cancer therapy. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to the development of new compounds with similar properties.

properties

IUPAC Name

methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(11)3-2-5(4-14)7(8)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOUUSLLJMDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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